1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to modulate a variety of physiological processes.
科学的研究の応用
Antioxidant Activity
- Compounds synthesized using urea have been evaluated for their antioxidant activity. For example, derivatives were screened and showed potential antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Antifungal Properties
- Novel quinazolines synthesized using related compounds have shown potential as antimicrobial agents, being tested against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
Anticancer Agents
- Urea derivatives containing benzimidazole group have been designed as potential anticancer agents. These compounds showed significant cytotoxicity against breast cancer cell lines (Siddig et al., 2021).
Corrosion Inhibition
- Certain urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Mistry, Patel, Patel, & Jauhari, 2011).
Blood Glucose Lowering Activity
- Some urea derivatives have shown significant blood sugar lowering activity, suggesting potential applications in developing new antidiabetic drugs (Ahmad et al., 2009).
Central Nervous System Activity
- Novel urea derivatives have been synthesized and evaluated for their activity on the central nervous system. These studies provide insights into the potential therapeutic applications of such compounds (Szacon et al., 2015).
Complexation and Molecular Devices
- Research has been conducted on the complexation of urea derivatives with cyclodextrins, leading to the formation of molecular devices (Lock et al., 2004).
特性
IUPAC Name |
1-benzyl-3-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOELGZBKYULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。